3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazole core. The structure includes a 3,4-dichlorophenyl group at position 6 and an azepan-1-ylmethyl substituent at position 2. The azepane moiety (a seven-membered saturated ring with one nitrogen atom) enhances lipophilicity and may influence pharmacokinetic properties, while the dichlorophenyl group contributes to electronic effects and target binding.
Properties
Molecular Formula |
C16H17Cl2N5S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-(azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H17Cl2N5S/c17-12-6-5-11(9-13(12)18)15-21-23-14(19-20-16(23)24-15)10-22-7-3-1-2-4-8-22/h5-6,9H,1-4,7-8,10H2 |
InChI Key |
RIQVFONAAVEJCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiols
This precursor is synthesized through a multi-step process:
| Step | Reagents & Conditions | Product | Yield | Notes |
|---|---|---|---|---|
| 1 | Substituted benzoyl hydrazine + KOH in ethanol | - | - | Formation of potassium dithiocarbazinate salts |
| 2 | Dropwise addition of CS₂ at room temp | Yellow potassium dithiocarbazinate salts | - | Precipitate formation |
| 3 | Reflux with hydrazine hydrate | 4-Amino-5-Substituted-4H-1,2,4-triazole-3-thiol | 61-75% | Recrystallized from ethanol |
Example:
4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1a) was obtained with a melting point of 165–167°C and characterized by IR, NMR, and mass spectrometry.
Cyclization to Form Target Thiadiazole Derivatives
The key step involves cyclization of the heterocyclic precursor with aromatic acids:
4-Amino-5-Substituted-4H-1,2,4-triazole-3-thiol (1a-d) + Aromatic acid → Cyclization in PCl₅
- Reagents: Phosphorus oxychloride (POCl₃)
- Conditions: Reflux for approximately 3 hours
- Procedure:
- Dissolve 3.0 mmol of precursor in 25 mL of phosphorus oxychloride.
- Add 4.5 mmol of substituted benzoic acid dropwise.
- Reflux the mixture for 3 hours with continuous stirring.
- Pour the mixture into ice-water and adjust pH to 8 with NaOH.
- Filter the precipitate, wash with ethanol, and recrystallize from ethanol.
Outcome:
The cyclization yields 3,6-disubstituted-triazolo[3,4-b]thiadiazoles (2a-l) with yields ranging from 38% to 75%, depending on the substituents.
Specific Examples of Synthesis
| Compound | Starting Material | Aromatic Acid | Reflux Time | Yield | Melting Point | Characterization Data |
|---|---|---|---|---|---|---|
| 2a | 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 2-Chlorophenyl | 3 hours | 38% | 163–165°C | IR, NMR, MS confirmed |
| 2b | Same as above | 4-Nitrophenyl | 3 hours | 43% | 167–169°C | IR, NMR, MS confirmed |
Data Tables Summarizing Preparation Data
| Synthesis Step | Reagents | Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| Precursor synthesis | Benzoyl hydrazine + KOH + CS₂ + Hydrazine hydrate | Room temp, then reflux | 61-75% | Multi-step process |
| Cyclization | Precursor + Aromatic acid + POCl₃ | Reflux 3 hours | 38-75% | pH adjustment and recrystallization |
Research Findings and Literature Insights
- The use of phosphorus oxychloride as a cyclization reagent is well-documented for heterocyclic synthesis, facilitating the formation of fused rings via intramolecular cyclization.
- Variations in substituents on the aromatic acids influence the yield and biological activity, with electron-withdrawing groups (e.g., nitro, chloro) generally enhancing activity.
- The synthesis route ensures high purity and structural integrity, confirmed through spectroscopic techniques such as IR, NMR, and mass spectrometry.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi, leading to cell lysis and death . In cancer research, the compound has been shown to inhibit key enzymes involved in cell proliferation, such as kinases, thereby preventing the growth and spread of cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Triazolothiadiazole Derivatives
Key Observations:
- Azepane vs.
- Dichlorophenyl Positioning : The 3,4-dichlorophenyl group in the target compound differs from 2,4-dichlorophenyl derivatives (), which may alter steric interactions in target binding .
- Electron-Deficient Substituents : Nitrophenyl () and dichlorophenyl groups enhance electrophilicity, favoring interactions with enzymatic active sites.
Key Observations:
- Microwave Synthesis : highlights improved yields (65% vs. 46–48% in conventional methods) and reduced reaction times (15 minutes vs. hours) .
- POCl3-Mediated Cyclization : A common method for triazolothiadiazole formation, as seen in and .
Pharmacological Activities
Table 3: Bioactivity Comparison
Key Observations:
- Anti-inflammatory Potential: The target compound’s dichlorophenyl group is structurally similar to COX-2 inhibitors (), suggesting possible anti-inflammatory applications .
- Antimicrobial Activity : Dichlorophenyl derivatives (e.g., ) show strong anti-tubercular effects, which may extend to the target compound .
- Cancer Relevance : Indole-containing derivatives () demonstrate potent Bcl-2 inhibition, but the azepane group’s role in anticancer mechanisms remains unexplored .
Biological Activity
3-(Azepan-1-ylmethyl)-6-(3,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure and Composition
- Molecular Formula : C₁₄H₁₈Cl₂N₄S
- Molecular Weight : 318.397 g/mol
- CAS Number : 1260952-86-0
Physical Properties
| Property | Value |
|---|---|
| Density | 1.6 ± 0.1 g/cm³ |
| LogP | 2.85 |
Antimicrobial Activity
Research indicates that derivatives of the triazolo-thiadiazole framework exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess potent antibacterial and antifungal activities. Specifically, some derivatives demonstrated effectiveness against various pathogenic bacteria and fungi, showing comparable or superior activity to standard antibiotics like streptomycin and bifonazole .
Anticancer Potential
The compound's potential as an anticancer agent has been explored through in vitro studies. A series of triazolo-thiadiazole derivatives were synthesized and screened for cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Notably, certain derivatives exhibited IC₅₀ values indicating promising anticancer activity .
Enzyme Inhibition
Recent studies have focused on the inhibition of the urease enzyme, which is a virulence factor in urease-positive microorganisms. The synthesized triazolo-thiadiazole derivatives showed significant inhibitory activity against urease with IC₅₀ values indicating their potential as therapeutic agents in treating infections caused by urease-positive pathogens .
Other Biological Activities
The biological profile of triazolo-thiadiazole compounds extends to several other activities:
- Antioxidant Activity : These compounds have shown potential in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases.
- Antiviral Activity : Certain triazole derivatives have been reported to exhibit antiviral properties against various viral infections .
Study 1: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial efficacy of various triazolo-thiadiazole derivatives against common pathogens, it was found that specific compounds exhibited superior antibacterial activity compared to conventional antibiotics. The study highlighted the structure-activity relationship (SAR) that underscores the importance of substituents on the thiadiazole ring in enhancing biological activity.
Study 2: Cytotoxicity Against Cancer Cells
A systematic evaluation of several synthesized triazolo-thiadiazole derivatives revealed that compounds with electron-withdrawing groups at specific positions on the phenyl ring increased cytotoxicity against MCF-7 cells. The most potent derivative exhibited an IC₅₀ value significantly lower than that of standard chemotherapeutic agents.
Q & A
Q. What synthetic methodologies are most effective for constructing the triazolo[3,4-b][1,3,4]thiadiazole core in this compound?
The triazolo-thiadiazole core is typically synthesized via cyclization reactions. A common approach involves reacting 4-amino-3-mercapto-triazole derivatives with substituted carboxylic acids in phosphorus oxychloride (POCl₃), which activates the carbonyl group for electrophilic substitution. For example, derivatives with dichlorophenyl substituents are synthesized by refluxing precursors in POCl₃, followed by neutralization and recrystallization . Alternative routes include one-pot reactions using potassium carbonate in ethanol for cyclocondensation .
Q. How can structural characterization of this compound be optimized using advanced analytical techniques?
X-ray crystallography is the gold standard for confirming the planar geometry of the triazolo-thiadiazole core and substituent orientations. For instance, studies on similar derivatives report mean C–C bond lengths of 1.36–1.41 Å and dihedral angles <75° between the core and aromatic substituents . Complementary techniques include:
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- COX-1/COX-2 inhibition : Use enzyme-linked immunosorbent assays (ELISA) to evaluate selectivity. Derivatives with dichlorophenyl groups often show COX-2 selectivity (IC₅₀ < 10 µM) .
- Anticancer activity : Employ MTT assays on cancer cell lines (e.g., HepG2), with IC₅₀ values compared to doxorubicin .
- Antimicrobial screening : Use broth microdilution methods against Gram-positive/negative bacteria (MIC values typically 8–32 µg/mL) .
Q. How do substituents at the 3- and 6-positions influence bioactivity?
Q. What are the key challenges in improving aqueous solubility for in vivo studies?
The compound’s hydrophobicity (logP ~4.5) requires formulation with co-solvents like DMSO or cyclodextrin-based nanoencapsulation. Structural modifications, such as introducing sulfonate groups, can enhance solubility without compromising activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
SAR analysis reveals that:
- 3-position : Azepane derivatives exhibit higher metabolic stability than piperidinyl analogs due to reduced CYP450 interactions .
- 6-position : Electron-withdrawing groups (e.g., Cl, F) at the 3,4-dichlorophenyl ring improve COX-2 inhibition (ΔG binding ≤ −8.5 kcal/mol) .
- Core modifications : Replacing sulfur with oxygen in the thiadiazole ring reduces activity, highlighting the importance of the sulfur atom for target binding .
Q. What computational strategies are effective for predicting binding modes to therapeutic targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). The dichlorophenyl group occupies the hydrophobic pocket, while the azepane moiety interacts with Val523 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. RMSD values <2.0 Å indicate stable binding .
Q. How can contradictory data on IC₅₀ values across studies be resolved?
Discrepancies often arise from:
- Assay conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) alter bioavailability .
- Cell line heterogeneity : HepG2 vs. MCF-7 cells may express different levels of target proteins .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.01) across triplicate experiments .
Q. What mechanistic insights can be gained from apoptosis assays in cancer research?
Flow cytometry with Annexin V/PI staining reveals that derivatives induce apoptosis via:
Q. How can synergistic effects with existing therapeutics be explored?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
